4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
CAS No.: 1153105-13-5
Cat. No.: VC2913728
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153105-13-5 |
|---|---|
| Molecular Formula | C16H21N3 |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | 4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole |
| Standard InChI | InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19) |
| Standard InChI Key | HFUUCKOKFOFBNR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole features an imidazole ring as its core structural component. The imidazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with the 1H designation indicating that the nitrogen at position 1 bears a hydrogen atom. The compound's three key substituents create a unique molecular architecture that influences its chemical behavior and potential biological activities.
The arrangement of these substituents creates a molecule with multiple functional groups that can participate in various chemical interactions. The imidazole ring provides hydrogen bond acceptor and donor capabilities, while the phenyl group can engage in π-π stacking interactions. The isopropyl group contributes hydrophobic character, and the pyrrolidine ring introduces another nitrogen-containing center that can participate in hydrogen bonding and acid-base interactions.
Physical and Chemical Properties
The compound is identified by the CAS number 1153105-13-5 and possesses specific physical and chemical properties that define its behavior in various environments . These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1153105-13-5 |
| Molecular Formula | C₁₆H₂₁N₃ |
| Molecular Weight | 255.36 g/mol |
| Structure Classification | Secondary Amines, 5-membered Heterocycles, Imidazoles, Pyrrolidines |
| Commercial Purity | Minimum 95% |
The presence of the imidazole ring confers aromatic character to the molecule, while the nitrogen atoms contribute to its basic properties . These structural features likely influence the compound's solubility profile, with expected solubility in organic solvents and potentially limited water solubility due to the presence of hydrophobic groups.
Structural Comparison with Related Compounds
When comparing 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole with similar compounds, notable differences emerge that likely impact their respective chemical and biological behaviors. For instance, 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole (CAS: 1248173-89-8) has a molecular formula of C₁₁H₁₉N₃ and a lower molecular weight of 193.29 . The key structural difference is that in this related compound, the pyrrolidine moiety is connected to the imidazole via a methylene bridge at position 1, rather than directly attached at position 2, and it lacks the phenyl group that is present in our target compound.
Another structural relative found in the search results is 1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl- (CAS: 1007882-27-0), which features a more complex structure with a molecular formula of C₂₆H₂₈N₆ and a higher molecular weight of 424.54 . This compound represents a dimeric structure containing two imidazole-pyrrolidine units connected by a biphenyl bridge.
| Quantity | Approximate Price (EUR) |
|---|---|
| 50 mg | 610.00 € |
| 500 mg | 1,694.00 € |
The relatively high cost per unit weight suggests that the compound requires sophisticated synthesis methods or purification processes . This pricing structure may limit its use in large-scale applications but remains accessible for research purposes where small quantities are typically utilized.
Synthesis and Preparation Methods
Purification and Characterization
The commercial availability of 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole with a minimum purity of 95% suggests that effective purification methods have been established for this compound . Standard purification techniques for similar compounds often include recrystallization, column chromatography, or preparative HPLC.
Characterization of imidazole derivatives typically involves a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Infrared spectroscopy for functional group identification
-
X-ray crystallography for definitive structural determination in the solid state
Structure-Activity Relationship Considerations
Key Structural Features
Several structural features of 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole may contribute to its potential biological activities and chemical behavior:
-
The imidazole ring serves as a hydrogen bond donor/acceptor and introduces aromaticity and basic character to the molecule.
-
The phenyl group at position 4 can participate in π-π stacking interactions with aromatic amino acid residues in proteins.
-
The propan-2-yl (isopropyl) group at position 5 adds lipophilicity, potentially enhancing membrane permeability.
-
The pyrrolidin-2-yl group at position 2 introduces a secondary amine functionality, providing another basic center and potential hydrogen bond donor/acceptor.
The specific arrangement of these groups creates a unique three-dimensional structure that would influence how the molecule interacts with biological targets or participates in chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume